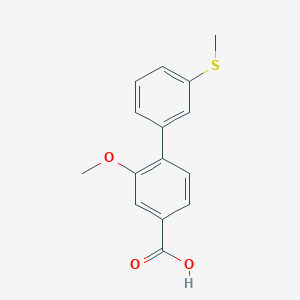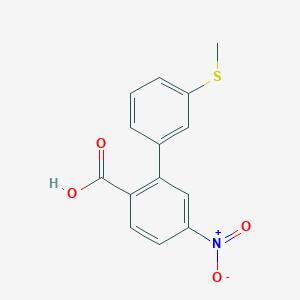
6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(3-methylthiophenyl)benzoic acid, also known as 6-Cl-2-MTPB, is an organochlorine compound with a molecular formula of C10H7ClO2S. It is a white crystalline solid with a melting point of 155 °C and a solubility of 0.3 g/L in water. 6-Cl-2-MTPB is a widely used compound in scientific research, as it is an important intermediate for the synthesis of various drugs, such as antibiotics, antifungals, and antivirals. It is also used in the synthesis of other compounds, such as dyes, pigments, and fragrances.
Mechanism of Action
6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95% is an organochlorine compound, meaning it contains a chlorine atom bonded to a carbon atom. This chlorine atom is highly reactive and can act as a catalyst for various reactions. In addition, 6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95% has a high affinity for certain molecules, such as proteins, lipids, and nucleic acids, which makes it useful for targeting specific molecules within cells.
Biochemical and Physiological Effects
6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to have antioxidant and anti-inflammatory effects. In addition, 6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95% has been shown to reduce the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in drug metabolism.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95% in laboratory experiments is its high reactivity. This makes it an ideal catalyst for various reactions, as well as a useful tool for targeting specific molecules within cells. It is also relatively easy to synthesize, making it a cost-effective choice for researchers. However, 6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95% is also toxic and must be handled with care. In addition, it has a high solubility in water, which can make it difficult to remove from solutions.
Future Directions
There are a number of potential future directions for research involving 6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95%. One possible direction is to further explore its biochemical and physiological effects, as well as its potential applications in drug development. In addition, further research could be conducted to explore its potential as a catalyst for various reactions, as well as its potential uses in the synthesis of other compounds. Finally, further research could be conducted to explore its potential toxicity and how to best handle and dispose of it safely.
Synthesis Methods
6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95% is synthesized through a two-step process. The first step involves the reaction of 3-methylthiophenol with chlorine gas in the presence of a base, such as sodium hydroxide. This reaction produces 6-chloro-3-methylthiophenol, which is then reacted with benzoyl chloride in the presence of a base. This reaction produces 6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95%.
Scientific Research Applications
6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95% is used in a variety of scientific research applications. It is used in the synthesis of various drugs, such as antibiotics, antifungals, and antivirals. It is also used in the synthesis of other compounds, such as dyes, pigments, and fragrances. In addition, 6-Chloro-2-(3-methylthiophenyl)benzoic acid, 95% is used in the synthesis of organic compounds, such as polymers, surfactants, and catalysts.
properties
IUPAC Name |
2-chloro-6-(3-methylsulfanylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2S/c1-18-10-5-2-4-9(8-10)11-6-3-7-12(15)13(11)14(16)17/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDHRJWVNVIKTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=C(C(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














